Sal de calceína disódica, indicador para complexometría

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

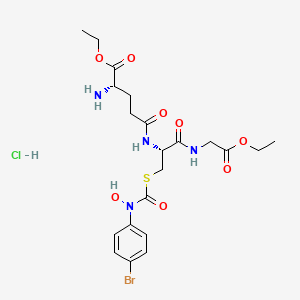

Calcein disodium salt, indicator for com plexometry is a useful research compound. Its molecular formula is C30H24N2O13.2Na and its molecular weight is 666.501. The purity is usually 95%.

BenchChem offers high-quality Calcein disodium salt, indicator for com plexometry suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcein disodium salt, indicator for com plexometry including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Indicador de complexometría

La sal de calceína disódica se usa a menudo como indicador en la complexometría {svg_1}. La complexometría es una forma de análisis volumétrico en la que la formación de un complejo coloreado se utiliza para indicar el punto final de una titulación. La sal de calceína disódica forma complejos estables con muchos iones metálicos, y el cambio de color indica la presencia de un ion metálico particular {svg_2}.

Tinte fluorescente

La sal de calceína disódica es un tinte fluorescente que se puede utilizar en diversas aplicaciones de investigación biológica {svg_3}. Se utiliza a menudo para teñir células en microscopía de fluorescencia, lo que permite a los investigadores visualizar y rastrear procesos celulares {svg_4}.

Investigación de liberación de fármacos

La sal de calceína disódica se utiliza como fármaco modelo en la investigación de liberación de fármacos {svg_5}. Por ejemplo, se ha utilizado para estudiar la liberación de fármacos a partir de marcos metal-orgánicos (MOF). En un estudio, la calceína se cargó con éxito en MOF y su liberación se desencadenó mediante ultrasonidos {svg_6}.

Ensayos de viabilidad celular

La sal de calceína disódica se utiliza comúnmente en ensayos de viabilidad celular. Es permeable a la membrana y puede ser captada por células vivas. Una vez dentro de la célula, las esterasas escinden el grupo éster acetoximetílico, lo que da como resultado la formación de un compuesto de calceína verde fluorescente que se retiene en las células vivas {svg_7}.

Estudios de resorción ósea

En biología ósea, la sal de calceína disódica se utiliza para etiquetar tejidos óseos mineralizantes. La fluorescencia de la calceína permite la visualización del crecimiento óseo y la evaluación de la actividad de resorción ósea {svg_8}.

Estudios sobre la formación de biopelículas

La sal de calceína disódica se puede utilizar para estudiar la formación de biopelículas. Las biopelículas son comunidades de microorganismos que se adhieren entre sí en una superficie. Las propiedades fluorescentes de la calceína permiten la visualización y cuantificación de la biomasa de la biopelícula {svg_9}.

Mecanismo De Acción

- Role : By binding to Ca²⁺, calcein serves as an indicator for calcium levels and leakage in various biological systems .

- Chelation of Ca²⁺ : Free calcein complexes with Ca²⁺ ions, leading to green fluorescence. Only viable cells fluoresce due to active esterases .

- Cell Viability Assays : Calcein-AM is used to assess cell viability and label live cells for flow cytometry .

- Impact on Bioavailability : Calcein’s lipophilicity enables cellular uptake, affecting its availability for fluorescence-based assays .

- Cellular Effects : Only viable cells exhibit green fluorescence, allowing discrimination between live and dead cells .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Calcein disodium salt plays a crucial role in biochemical reactions, particularly in complexometric titrations where it serves as an indicator for calcium ions. It interacts with various biomolecules, including enzymes and proteins. For instance, calcein disodium salt is converted by intracellular esterases into calcein, which can complex calcium ions, resulting in green fluorescence . This interaction is vital for its application in cell viability assays and short-term cell labeling.

Cellular Effects

Calcein disodium salt influences various cellular processes. Once inside the cell, it is hydrolyzed by esterases to release calcein, which fluoresces green in live cells. This property is used to assess cell viability, as only living cells possess sufficient esterases to convert calcein disodium salt . Additionally, calcein disodium salt can be used to monitor cell volume changes and water transport across the plasma membrane .

Molecular Mechanism

The molecular mechanism of calcein disodium salt involves its conversion to calcein by intracellular esterases. The acetomethoxy group of calcein disodium salt obscures the part of the molecule that chelates calcium, magnesium, and zinc ions. Once inside the cell, esterases remove the acetomethoxy group, trapping calcein inside the cell and resulting in strong green fluorescence . This mechanism is crucial for its use in cell viability assays and calcium ion detection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcein disodium salt can change over time. Its stability and degradation are essential factors to consider. Studies have shown that calcein disodium salt can be used to monitor cell volume changes over time, with different fluorescence responses depending on the optical setup used . Additionally, calcein disodium salt can be entrapped within calcite and aragonite, modifying their shape and morphology .

Dosage Effects in Animal Models

The effects of calcein disodium salt vary with different dosages in animal models. Higher concentrations of calcein disodium salt can lead to self-quenching, reducing its fluorescence intensity . In studies involving animal models, it is crucial to determine the optimal dosage to avoid toxic or adverse effects while ensuring effective labeling and detection.

Metabolic Pathways

Calcein disodium salt is involved in various metabolic pathways. It interacts with intracellular esterases, which hydrolyze the acetomethoxy group, converting it to calcein. This conversion is essential for its function as a fluorescent dye in cell viability assays and calcium ion detection . Additionally, calcein disodium salt can influence calcium transport and storage within cells .

Transport and Distribution

Calcein disodium salt is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and is subsequently hydrolyzed by intracellular esterases . The resulting calcein is trapped inside the cell, allowing for effective labeling and detection. Calcein disodium salt can also interact with transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of calcein disodium salt is primarily within the cytoplasm, where it is converted to calcein by intracellular esterases. This conversion results in strong green fluorescence, which can be used to monitor cell viability and calcium ion levels . Calcein disodium salt can also be localized within specific cellular compartments, depending on the presence of targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

disodium;2-[[7'-[[carboxylatomethyl(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O13.2Na/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42;;/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDXOJYVKULICC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)[O-])O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2Na2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746891 |

Source

|

| Record name | Disodium 2,2'-[(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-2',7'-diyl)bis{methylene[(carboxymethyl)azanediyl]}]diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108750-13-6 |

Source

|

| Record name | Disodium 2,2'-[(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-2',7'-diyl)bis{methylene[(carboxymethyl)azanediyl]}]diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1139491.png)